Daigremontianin
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Overview
Description
Daigremontianin is a bufadienolide . Bufadienolides are steroids and cardiac glycoside aglycones, meaning that they bind with carbohydrates to form cardiac glycosides . They are similar to cardenolides, differing only in the structure of the C-17 substituent on the D ring . This chemical has been found to be toxic in experiments on mice .
Synthesis Analysis
The existing literature data relate mainly to the aerial parts of Kalanchoe but there is no information about the metabolic profile of the roots, which are also used in traditional medicine . More studies are needed to understand the synthesis of Daigremontianin.Chemical Reactions Analysis
The aqueous and ethanolic extracts of Kalanchoe daigremontiana showed important antioxidant and anti-inflammatory activity, associated with the presence of flavonoids and phenols in the extracts . The extracts from fractions that were rich in bufadienolides or dichloromethane showed anticancer (related to inhibition of mitochondrial dehydrogenase activity and reduction of glutathione level) and anticoagulant actions (due to reduced fibrin clot formation and increased degradation) .Physical And Chemical Properties Analysis
Daigremontianin has a molar mass of 486.517 g·mol−1 . It has a density of 1.49 g/mL and a boiling point of 695.2 °C (1,283.4 °F; 968.4 K) .Safety And Hazards
Daigremontianin has been found to be toxic in experiments on mice . Crassulaceans are one of the prime sources of bufadienolide cardiac glycosides (including daigremontianin) responsible for an estimated 33% of cattle mortalities related to plant poisoning in South Africa . Crassulacean bufadienolides cause cardiac poisoning, but repeated small doses cause a condition called cotyledonosis , an intoxication affecting nervous and muscular systems of small animals, particularly, sheep in the Karoo area of South Africa .
Future Directions
properties
CAS RN |
98205-50-6 |
---|---|
Product Name |
Daigremontianin |
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(1S,4R,5S,8R,9R,11S,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |
InChI |
InChI=1S/C26H30O9/c1-22-15(13-3-4-18(28)32-11-13)6-8-26(22,31)16-5-7-24-10-14-9-17(34-23(2,33-14)35-24)25(24,12-27)19(16)20(29)21(22)30/h3-4,11-12,14-17,19-20,29,31H,5-10H2,1-2H3/t14-,15+,16+,17+,19+,20-,22-,23?,24-,25+,26-/m0/s1 |
InChI Key |
PHOLEJIIASOWOL-NGDBJROISA-N |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]1([C@@H]3CC[C@]45C[C@@H]6C[C@H]([C@@]4([C@H]3[C@@H](C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |
SMILES |
CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |
Canonical SMILES |
CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Daigremontianin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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